molecular formula C9H9BrN2O3 B11726127 N'-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide

N'-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide

Cat. No.: B11726127
M. Wt: 273.08 g/mol
InChI Key: QMPIKPQSTFEMHD-UHFFFAOYSA-N
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Description

N’-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromo group, a hydroxy group, and a methoxycarbohydrazide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and methoxycarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s bioactivity may be attributed to its ability to form coordination complexes with metal ions, which can influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and form coordination complexes makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl N-[(5-bromo-2-hydroxyphenyl)methylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-15-9(14)12-11-5-6-4-7(10)2-3-8(6)13/h2-5,13H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPIKPQSTFEMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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